N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
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Description
N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16FN3O3S2 and its molecular weight is 393.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Novel derivatives of thiadiazole compounds have been synthesized and characterized, demonstrating the utility of such compounds in the development of new chemical entities. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using carbodiimide condensation catalysis, showcasing a convenient and fast method for synthesizing complex molecules (P. Yu et al., 2014). These compounds were identified using IR, 1H NMR, and elemental analyses, highlighting the importance of thorough compound characterization in scientific research.
Biological Activities
The synthesis of compounds with thiadiazole and related structures has led to the discovery of biological activities, which could inform the potential applications of N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide. For instance, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and their cytotoxic activities were evaluated against different cancer cell lines, revealing that certain derivatives presented potent cytotoxic results against breast cancer (Sraa Abu-Melha, 2021). These findings underscore the potential of thiadiazole derivatives in the development of new anticancer agents.
Chemical Reactions and Interactions
Research on the reactions of thiadiazole derivatives with nitrogenated nucleophiles has provided valuable information about the chemical behavior of such compounds. The addition reactions of amides and aromatic amines to the CN double bond of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide were studied, leading to the characterization of thiadiazoline derivatives by IR and NMR spectroscopy (J. Caram et al., 2003). This research highlights the reactivity of thiadiazole compounds, which could be relevant for the synthesis and functionalization of this compound.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-10-5-11(2)7-13(6-10)19-16(22)9-25-17-20-14-4-3-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYWXTZVURMLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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